molecular formula C9H11IN2O3 B14282189 N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide CAS No. 123350-76-5

N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide

Cat. No.: B14282189
CAS No.: 123350-76-5
M. Wt: 322.10 g/mol
InChI Key: BTNFZUZZXGZLDX-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with methoxy groups at positions 5 and 6, and an iodoacetamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide typically involves the iodination of a precursor compound, such as 5,6-dimethoxypyridin-3-ylamine, followed by acylation with iodoacetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include thiols, amines, and phosphines. Conditions may involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide involves its interaction with specific molecular targets. The iodoacetamide group can react with nucleophilic residues, such as cysteine thiols, in proteins, leading to the modification of enzyme activity or protein function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and enzyme mechanisms.

Comparison with Similar Compounds

    N-(5,6-Dimethoxypyridin-3-yl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of iodine.

    N-(5,6-Dimethoxypyridin-3-yl)-2-bromoacetamide: Similar structure but with a bromine atom instead of iodine.

    N-(5,6-Dimethoxypyridin-3-yl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

123350-76-5

Molecular Formula

C9H11IN2O3

Molecular Weight

322.10 g/mol

IUPAC Name

N-(5,6-dimethoxypyridin-3-yl)-2-iodoacetamide

InChI

InChI=1S/C9H11IN2O3/c1-14-7-3-6(12-8(13)4-10)5-11-9(7)15-2/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

BTNFZUZZXGZLDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)NC(=O)CI)OC

Origin of Product

United States

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